1,1-Dibromo-1-chloro-2,2,2-trifluoroethane
Overview
Description
1,1-Dibromo-1-chloro-2,2,2-trifluoroethane is a halogenated organic compound with the molecular formula C₂Br₂ClF₃. It is a colorless liquid at room temperature and is known for its high density and refractive index. This compound is used in various industrial applications due to its unique chemical properties.
Preparation Methods
1,1-Dibromo-1-chloro-2,2,2-trifluoroethane can be synthesized through the halogenation of chlorotrifluoroethylene. The process involves the addition of bromine and chlorine to chlorotrifluoroethylene under controlled conditions. The reaction is typically carried out in a three-necked round-bottomed flask with magnetic stirring at room temperature. The reaction mixture is then purified to obtain the desired product .
Chemical Reactions Analysis
1,1-Dibromo-1-chloro-2,2,2-trifluoroethane undergoes various chemical reactions, including:
Substitution Reactions: It can undergo nucleophilic substitution reactions where the bromine or chlorine atoms are replaced by other nucleophiles.
Reduction Reactions: The compound can be reduced to form less halogenated derivatives.
Oxidation Reactions: It can be oxidized to form more highly oxidized products. Common reagents used in these reactions include sodium hydroxide, hydrogen gas, and various oxidizing agents.
Scientific Research Applications
1,1-Dibromo-1-chloro-2,2,2-trifluoroethane is used in scientific research for various applications:
Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the production of other chemicals.
Biology: It is used in studies involving halogenated compounds and their effects on biological systems.
Medicine: It is investigated for its potential use in pharmaceuticals and as a diagnostic agent.
Industry: It is used in the production of pesticides, materials, and other industrial products.
Mechanism of Action
The mechanism of action of 1,1-Dibromo-1-chloro-2,2,2-trifluoroethane involves its interaction with various molecular targets. It can alter the activity of enzymes and proteins by forming covalent bonds with them. This interaction can lead to changes in cellular processes and pathways, affecting the overall function of the cells .
Comparison with Similar Compounds
1,1-Dibromo-1-chloro-2,2,2-trifluoroethane is unique compared to other similar compounds due to its specific halogenation pattern. Similar compounds include:
- 1,2-Dibromo-1-chloro-1,2,2-trifluoroethane
- 1,2-Dibromo-1,1,2-trifluoroethane
- 1-Chloro-1,2-dibromo-1,2,2-trifluoroethane These compounds have different arrangements of halogen atoms, which result in varying chemical and physical properties .
Properties
IUPAC Name |
1,1-dibromo-1-chloro-2,2,2-trifluoroethane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2Br2ClF3/c3-1(4,5)2(6,7)8 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WGIRTDAEWOUFQR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(Cl)(Br)Br)(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2Br2ClF3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6073231 | |
Record name | Ethane, 1,1-dibromo-1-chloro-2,2,2-trifluoro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6073231 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
276.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
754-17-6, 29256-79-9 | |
Record name | 1,1,1-Trifluoro-2,2-dibromo-2-chloroethane | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000754176 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Ethane, chlorodibromotrifluoro- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029256799 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Ethane, 1,1-dibromo-1-chloro-2,2,2-trifluoro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6073231 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,1,1-TRIFLUORO-2,2-DIBROMO-2-CHLOROETHANE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/698D9Z22DP | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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